

# Application Notes and Protocols for ISTH0036 and MALT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ISTH0036  |           |
| Cat. No.:            | B12360519 | Get Quote |

Disclaimer: Initial research indicates that **ISTH0036** is an antisense oligonucleotide targeting Transforming Growth Factor beta 2 (TGF-β2), not MALT1. These application notes will first clarify the function and dosage of **ISTH0036** in its researched context of ophthalmic diseases. Subsequently, this document will provide detailed information and protocols for the in vivo inhibition of MALT1 using established MALT1 inhibitors, as the core request seems to be focused on the MALT1 pathway.

## Part 1: ISTH0036 for In Vivo Inhibition of TGF-β2

**ISTH0036** is a selective TGF- $\beta$ 2-blocking antisense oligonucleotide.[1] It is under investigation for the treatment of ophthalmic diseases such as glaucoma, wet age-related macular degeneration (AMD), and diabetic macular edema (DME).[1][2][3][4] Its mechanism of action is to suppress the production of TGF- $\beta$ 2, a key cytokine involved in fibrosis.[1][3]

## **Quantitative Data for ISTH0036**



| Study Type                                     | Animal<br>Model                   | Doses<br>Administere<br>d                     | Route of<br>Administrat<br>ion     | Key<br>Findings                                                                              | Reference |
|------------------------------------------------|-----------------------------------|-----------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Preclinical                                    | Cynomolgus<br>Monkey              | 30, 100, and<br>300 μ g/eye                   | Intravitreal<br>Injection          | Dose- dependent and long- lasting downregulati on of TGF-β2 mRNA in the retina and lens.[2]  | [2]       |
| Phase 1<br>Clinical Trial                      | Human<br>(Open-Angle<br>Glaucoma) | 6.75, 22.5,<br>67.5, and 225<br>μg            | Intravitreal<br>Injection          | Doses of 67.5  µg and 225  µg resulted in  persistently  low  intraocular  pressure.[5]      | [5]       |
| Phase 2<br>Clinical Trial<br>(BETTER<br>study) | Human<br>(nAMD and<br>DME)        | 50 μL<br>(concentratio<br>n not<br>specified) | Intravitreal<br>Injection<br>(Q8W) | Stabilization or improvement of visual acuity and reduction in central retinal thickness.[6] | [1][3][6] |

# Experimental Protocol: In Vivo Administration of ISTH0036 in a Cynomolgus Monkey Model

This protocol is based on the methodology described for preclinical evaluation of ISTH0036.[2]

Objective: To assess the biodistribution and pharmacodynamic effects of ISTH0036 in the eye.



#### Materials:

- ISTH0036 solution (sterile, for injection)
- Anesthetic agents for non-human primates
- Intravitreal injection supplies (e.g., 30-gauge needles, syringes)
- Anion-exchange HPLC with fluorescence detection for tissue concentration analysis
- Branched DNA assay for mRNA quantification
- Multiplex ELISA assay for protein concentration analysis

### Procedure:

- Animal Handling and Anesthesia: Anesthetize Cynomolgus monkeys according to approved institutional animal care and use committee protocols.
- Dose Preparation: Prepare sterile solutions of **ISTH0036** at the desired concentrations (e.g., for single doses of 30, 100, and 300  $\mu$  g/eye ).
- Intravitreal Administration: Administer a single intravitreal injection of ISTH0036 into the designated eye of each animal.
- Post-injection Monitoring: Monitor the animals for any signs of adverse effects.
- Sample Collection: At predetermined time points (e.g., Day 29, Day 113), euthanize the animals and collect ocular tissues (retina, choroid, ciliary body, lens) and vitreous humor.
- Pharmacokinetic Analysis: Analyze the concentration of ISTH0036 in the collected tissues using anion-exchange HPLC.
- Pharmacodynamic Analysis:
  - Determine the level of TGF-β2 mRNA downregulation in tissue samples using a branched DNA assay.



 $\circ$  Measure the concentration of TGF- $\beta$ 2 protein in the vitreous humor using a multiplex ELISA assay.

### Part 2: In Vivo Inhibition of MALT1

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of NF-κB signaling in immune cells.[7][8] It is a therapeutic target in certain types of B-cell lymphomas, such as the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[9][10][11] Several small molecule inhibitors of MALT1 have been developed and tested in preclinical models.

## **MALT1 Signaling Pathway**

MALT1 is a key component of the CBM signalosome, which also includes CARD11 (or CARD9/10/14) and BCL10.[8][12] Upon antigen receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's protease activity.[12] Activated MALT1 cleaves several substrates, including RelB and A20, which ultimately results in the activation of the NF- kB transcription factor and the promotion of cell survival and proliferation.[7]





Click to download full resolution via product page

Caption: MALT1 signaling pathway and point of inhibition.



| <b>Quantitative</b> | Data for | <u>In Vivo</u> | MALT1 | <u>Inhibition</u> |
|---------------------|----------|----------------|-------|-------------------|
| •                   |          |                |       |                   |

| MALT1<br>Inhibitor | Animal<br>Model                    | Doses<br>Administere<br>d                                      | Route of<br>Administrat<br>ion                          | Key<br>Findings                                                 | Reference |
|--------------------|------------------------------------|----------------------------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------|-----------|
| MI-2               | Mouse (ABC-<br>DLBCL<br>xenograft) | Not explicitly stated, but shown to be non-toxic and effective | Not explicitly stated                                   | Selective activity against ABC- DLBCL tumors in vivo.           | [10]      |
| MLT-943            | Rat                                | Various<br>doses and<br>regimens                               | Not explicitly stated                                   | Reduction in regulatory T cells (Tregs).                        | [13]      |
| Compound 3         | Mouse                              | Not explicitly stated, but pharmacokin etic data obtained      | Intravenous<br>(i.v.) and<br>Intraperitonea<br>I (i.p.) | Reasonable plasma concentration s and MALT1 inhibition in vivo. | [14]      |

## Experimental Protocol: In Vivo Efficacy Study of a MALT1 Inhibitor in a DLBCL Xenograft Model

This protocol is a generalized procedure based on methodologies for testing MALT1 inhibitors in preclinical cancer models.[10][14]

Objective: To evaluate the anti-tumor efficacy of a MALT1 inhibitor in a mouse xenograft model of ABC-DLBCL.

#### Materials:

- ABC-DLBCL cell line (e.g., HBL-1, TMD8)
- Immunocompromised mice (e.g., NOD-SCID)



- MALT1 inhibitor (e.g., MI-2, Compound 3)
- Vehicle control solution
- · Calipers for tumor measurement
- Reagents for pharmacodynamic analysis (e.g., antibodies for immunohistochemistry or western blotting)

#### Procedure:

- Cell Culture: Culture ABC-DLBCL cells under appropriate conditions.
- Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells into the flank of each immunocompromised mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
  - Prepare the MALT1 inhibitor at the desired concentration in a suitable vehicle.
  - Administer the MALT1 inhibitor to the treatment group via the determined route (e.g., i.p. or i.v.) and schedule.
  - Administer the vehicle solution to the control group.
- Efficacy Assessment:
  - Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.
  - Monitor the body weight of the mice as an indicator of toxicity.
- Pharmacodynamic Analysis:
  - At the end of the study, collect tumor tissue and plasma from the mice.

## Methodological & Application





- Analyze the cleavage of MALT1 substrates (e.g., BCL10) in tumor lysates by western blot or other methods to confirm target engagement.
- Measure the levels of NF-κB target genes or secreted cytokines.
- Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the MALT1 inhibitor.





Click to download full resolution via product page

Caption: Workflow for in vivo MALT1 inhibitor efficacy study.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ISTH0036 Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ISTH 0036 AdisInsight [adisinsight.springer.com]
- 5. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The paracaspase MALT1: biological function and potential for therapeutic inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 Wikipedia [en.wikipedia.org]
- 9. ashpublications.org [ashpublications.org]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Ways and waves of MALT1 paracaspase activation PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ISTH0036 and MALT1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#isth0036-dosage-for-in-vivo-inhibition-of-malt1]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com